molecular formula C29H33NO5 B14965794 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

Cat. No.: B14965794
M. Wt: 475.6 g/mol
InChI Key: AMPLPLAILTWHNR-UHFFFAOYSA-N
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Description

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone typically involves several steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenoxy and Isopropylphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where phenol and isopropylphenol react with appropriate electrophiles.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or isopropylphenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Isopropylphenoxy)methyl-1H-pyrazole-3-carbohydrazide: Similar in structure but with a pyrazole core instead of an isoquinoline core.

    1-(4-Isopropylphenoxy)methyl-1H-pyrazole-3-carboxylic acid hydrazide: Another similar compound with a carboxylic acid hydrazide group.

Properties

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone

InChI

InChI=1S/C29H33NO5/c1-20(2)21-10-12-24(13-11-21)34-18-26-25-17-28(33-4)27(32-3)16-22(25)14-15-30(26)29(31)19-35-23-8-6-5-7-9-23/h5-13,16-17,20,26H,14-15,18-19H2,1-4H3

InChI Key

AMPLPLAILTWHNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=CC=C4)OC)OC

Origin of Product

United States

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